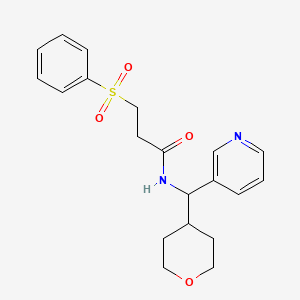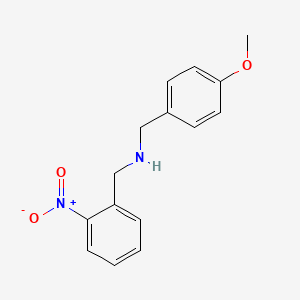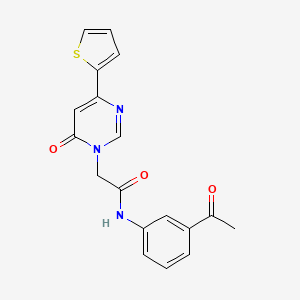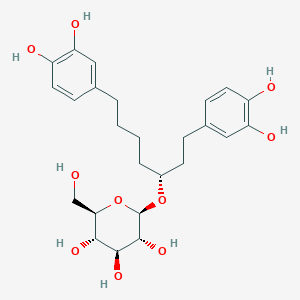
卢布拉诺苷 A
描述
Rubranoside A is a diarylheptanoid . It is a natural product found in Alnus firma, Alnus japonica, and other organisms . It is derived from a plant source .
Molecular Structure Analysis
Rubranoside A has the molecular formula C25H34O10 . Its molecular weight is 494.53 g/mol . The InChI key is LSEDQFLRUJOXDX-SBOHWPTNSA-N . The SMILES string representation isOC[C@H]1OC@@Hc(O)c2)CCc3ccc(O)c(O)c3)C@HC@@H[C@@H]1O . Physical And Chemical Properties Analysis
Rubranoside A is a solid substance . It has a molecular weight of 494.5 g/mol . The compound has 10 hydrogen bond acceptors and 8 hydrogen bond donors . It also has 11 freely rotating bonds . The polar surface area is 180 Ų .科学研究应用
Medicine
Rubranoside A has shown potential in the medical field due to its natural origin and bioactive properties. It has been identified as a compound with cytotoxic effects on lung carcinoma cells, suggesting its role in cancer research and therapy . Its ability to inhibit viral replication may also position it as a candidate for antiviral drug development, particularly against respiratory viruses.
Agriculture
In agriculture, Rubranoside A’s natural properties could be harnessed for plant protection and growth enhancement. Its cytotoxic activity might be utilized in developing natural pesticides or herbicides that target specific pests or weeds without harming the crops .
Biotechnology
The biotechnological applications of Rubranoside A are promising, especially in the development of biosensors and bioassays. Its interaction with biological systems can be exploited for detecting various biomolecules or environmental conditions, aiding in diagnostics and environmental monitoring .
Pharmacology
Pharmacologically, Rubranoside A could be significant in drug formulation and delivery systems. Its molecular structure may allow it to interact with other pharmaceutical compounds, enhancing their stability or efficacy. It could also serve as a lead compound for the synthesis of new drugs with improved pharmacokinetic properties .
Environmental Science
Rubranoside A may contribute to environmental science by being part of biosensors that detect pollutants or toxic substances. Its sensitivity to biological changes can be valuable in monitoring environmental health and the impact of human activities .
Food Industry
In the food industry, Rubranoside A could find applications as a natural additive, contributing to the nutritional value or preservation of food products. Its potential antioxidant properties could help in extending the shelf life of perishable goods and maintaining their quality .
作用机制
Target of Action
Rubranoside A is a natural compound derived from the bark of the Rubia cordifolia plant The primary targets of Rubranoside A are not explicitly mentioned in the available literature
Mode of Action
It has been suggested that rubranoside a may exert its effects through its interaction with various cellular targets, leading to changes in cell function . The specifics of these interactions and the resulting changes are currently under investigation.
Biochemical Pathways
It is known that rubranoside a is a diarylheptanoid , a class of compounds known to interact with multiple biochemical pathways
Result of Action
Rubranoside A has been shown to have cytotoxic effects on lung carcinoma cells . This may be due to its ability to inhibit viral replication and induce cell death . .
属性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(3R)-1,7-bis(3,4-dihydroxyphenyl)heptan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O10/c26-13-21-22(31)23(32)24(33)25(35-21)34-16(8-5-15-7-10-18(28)20(30)12-15)4-2-1-3-14-6-9-17(27)19(29)11-14/h6-7,9-12,16,21-33H,1-5,8,13H2/t16-,21-,22-,23+,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEDQFLRUJOXDX-SBOHWPTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCCC(CCC2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CCCC[C@H](CCC2=CC(=C(C=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346958 | |
| Record name | Rubranoside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rubranoside A | |
CAS RN |
211126-58-8 | |
| Record name | Rubranoside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the chemotaxonomic implications of Rubranoside A?
A: Rubranoside A, along with other diarylheptanoids, has shown potential as a chemotaxonomic marker for differentiating between Alnus glutinosa (black alder) and Alnus incana (gray alder) [, ]. Studies employing Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) revealed distinct concentration profiles of Rubranoside A in bark extracts of these species. These findings suggest that Rubranoside A, in combination with analytical techniques like Principal Component Analysis (PCA), can be valuable for species-level differentiation and even identification of potential hybrid species within the Alnus genus.
Q2: Has Rubranoside A demonstrated any protective effects against DNA damage?
A: While Rubranoside A itself has not been specifically investigated for its DNA protective effects, a closely related compound, Rubranoside B, has been identified as a potential inhibitor of SARS-CoV-2 proteins, which could have implications for reducing inflammation and modulating the immune system []. This suggests a possible avenue for future research exploring the potential bioactivity of Rubranoside A in similar contexts.
Q3: What is the chemical structure of Rubranoside A?
A: Rubranoside A is a diarylheptanoid glycoside. While its complete spectroscopic data hasn't been detailed in the provided excerpts, research indicates it shares the common aglycone moiety, rubranol, with related compounds like Rubranosides B, C, and D []. Further research is needed to elucidate the complete structural characterization of Rubranoside A.
Q4: What is the distribution of Rubranoside A within Alnus species?
A: Rubranoside A has been identified in the bark of Alnus glutinosa and Alnus rubra (red alder) [, ]. The concentration of Rubranoside A can vary significantly between and within Alnus species and populations [, ]. Factors like geographical location and potential hybridization can influence the variability in Rubranoside A content.
Q5: What analytical techniques are used to identify and quantify Rubranoside A?
A: Researchers utilize UPLC-MS/MS to determine the concentration of Rubranoside A in plant extracts [, ]. This technique allows for the separation and identification of Rubranoside A from other compounds in complex mixtures, providing accurate quantification.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2363413.png)
![N-[2-(8-Phenylmethoxyimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2363414.png)
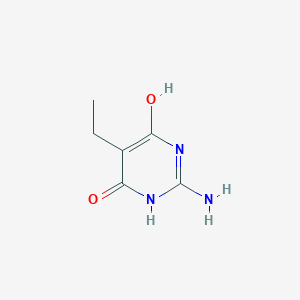


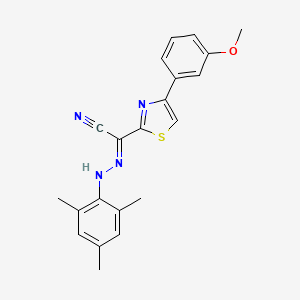
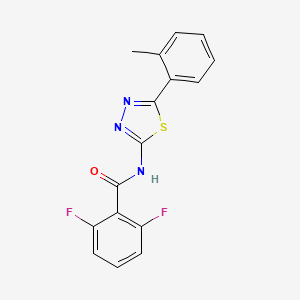
![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2363429.png)

